molecular formula C20H14BrClN4S B3751049 4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 477331-24-1

4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B3751049
CAS RN: 477331-24-1
M. Wt: 457.8 g/mol
InChI Key: QHASEQBMOZDDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. Furthermore, it has also been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Furthermore, it has also been reported to possess anti-inflammatory and antimicrobial properties, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is its potential therapeutic applications in the treatment of various diseases. However, there are also some limitations associated with this compound. One of the major limitations is its low solubility, which can make it difficult to dissolve in aqueous solutions. Furthermore, it is also known to exhibit poor stability under certain conditions, which can affect its efficacy and potency.

Future Directions

There are several future directions for the research on 4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One of the main areas of focus is the development of new derivatives with improved solubility and stability. Furthermore, there is also a need for further studies to investigate the mechanism of action and potential therapeutic applications of this compound in various diseases. Additionally, the development of novel drug delivery systems can also enhance the efficacy and potency of this compound.

Scientific Research Applications

4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has also been reported to possess anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

4-[4-(4-bromophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHASEQBMOZDDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

CAS RN

477331-24-1
Record name 4-(4-(4-BROMOPHENYL)-5-((3-CHLOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 3
Reactant of Route 3
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 4
Reactant of Route 4
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 5
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 6
4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.